molecular formula C13H16N2O6 B138334 Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate CAS No. 57113-90-3

Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate

Cat. No.: B138334
CAS No.: 57113-90-3
M. Wt: 296.28 g/mol
InChI Key: VEDIIGMQOAWKGH-UHFFFAOYSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, and a nitro group attached to the benzene ring. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate typically involves the following steps:

    Nitration: The starting material, methyl benzoate, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position.

    Protection: The amino group is protected by reacting with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form the Boc-protected amino group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, methanol.

    Substitution: Trifluoroacetic acid, dichloromethane.

Major Products:

    Reduction: Methyl 2-((tert-butoxycarbonyl)amino)-3-aminobenzoate.

    Substitution: Methyl 2-amino-3-nitrobenzoate.

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is employed in the development of novel drugs, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybenzoate
  • Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxybenzoate
  • Methyl 2-((tert-butoxycarbonyl)amino)-3-chlorobenzoate

Comparison: Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate is unique due to the presence of the nitro group, which imparts distinct reactivity compared to its analogs. The nitro group can undergo reduction to form an amino group, providing a pathway for further functionalization. In contrast, the hydroxy, methoxy, and chloro analogs have different reactivity profiles, making them suitable for different applications in organic synthesis.

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6/c1-13(2,3)21-12(17)14-10-8(11(16)20-4)6-5-7-9(10)15(18)19/h5-7H,1-4H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDIIGMQOAWKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433451
Record name Methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate
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Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57113-90-3
Record name Methyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57113-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate
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Synthesis routes and methods I

Procedure details

To a solution of methyl 2-carboxy-3-nitrobenzoate (7.23 g) in DMF (50 ml) was added diphenylphosphoryl azide (11.3 g) at room temperature and then triethylamine (6.7 ml) was added dropwise to the stirred reaction mixture. After stirring at room temperature for 3 hours, tert-butanol (54 ml) was added to the stirred reaction mixture. After stirring at room temperature for 30 min., the reaction mixture was gradually warmed, then heated under reflux for 1 hour and evaporated to dryness. The resultant residue was dissolved in ethyl acetate, washed with dilute hydrochloric acid, aqueous sodium bicarbonate, and water, and then dried. After evaporation of the solvent, methanol was added to the resultant residue and the mixture was cooled to give colorless crystals (6.7 g, 70%).
Quantity
7.23 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step Two
Quantity
54 mL
Type
reactant
Reaction Step Three
Yield
70%

Synthesis routes and methods II

Procedure details

In dimethylformamide [DMF] (242 kg) was dissolved methyl 2-carboxy-3-nitrobenzoate [MNA] (164 kg) obtained in Reference Example 1. To the solution was dropped diphenylphosphorylazide [DPPA] (204 kg) at room temperature and then triethylamine (87 kg) at the temperature ranging 20-35° C. After the solution was stirred at 20-30° C. for about 3 hours, t-butylalcohol (930 kg) was added to the reaction solution. The solution was heated for 3-5 hours to 85-90° C. and then stirred for 1-2 hours under reflux (85-90° C.). The reaction solution was cooled, concentrated and dissolved in ethyl acetate(1400 L). The solution was washed with a mixture of 15% hydrochloric acid (160 L) and water (1890 L), water (660 L), 5% solution of sodium bicarbonate (1100 kg), and water (660 L), in this order and the organic layer was concentrated under reduced pressure. To the concentrate was added methanol (300 kg) and then were added crystal seeds (15 kg) and methanol (450 kg). The solution was heated to 50-60° C. to dissolve insoluble materials. The solution was cooled to 5° C. and precipitated crystals were separated. The crystals were washed with cooled methanol (100 L) and dried to give methyl 2-t-butoxycarbonylamino-3-nitrobenzoate [BAN] (187.0 kg, 86.7%). Mother liquor and the methanol solution used for washing the crystals was concentrated under reduced pressure and cooled. The precipitated crystals were centrifuged, washed with cooled methanol and dried to obtain the second crystals of BAN.
Quantity
204 kg
Type
reactant
Reaction Step One
Quantity
87 kg
Type
reactant
Reaction Step Two
Quantity
930 kg
Type
reactant
Reaction Step Three
Quantity
164 kg
Type
reactant
Reaction Step Four
Quantity
242 kg
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Methyl 2-carboxy-3-nitrobenzoate [MNA] obtained in Reference Example 2 (164 kg) was dissolved in dimethylformamide [DMF] (242 kg), diphenylphosphoryl azide [DPPA] (204 kg) was added thereto at room temperature, and triethylamine (87 kg) was added dropwise while maintaining at 20 to 35° C. After stirring at 20 to 30° C. for about 3 hours, t-butyl alcohol (930 kg) was added to the reaction solution. The temperature was risen to 85 to 90° C. over 3 to 5 hours, and the solution was stirred for 1 to 2 hours under reflux (85 to 90° C.). The reaction solution was cooled, concentrated, and the residue was dissolved in ethyl acetate (1400 L). The solution was washed successively with a mixture of 15% hydrochloric acid (160 L) and water (1890 L), water (660 L), 5% aqueous sodium bicarbonate solution (1100 kg) and water (660 L), and the organic layer was concentrated under reduced pressure. Methanol (300 kg) was added thereto, and concentrated under reduced pressure. A seed crystal (15 kg) and methanol (450 kg) were added to the residue, and the mixture was heated to 50 to 60° C. to dissolve it. After cooled to 5° C., crystals were separated, washed with cold methanol (100 L), and dried to give methyl 2-t-butoxycarbonylamino-3-nitrobenzoate [BAN] (187.0 kg, 86.7%). The mother liquor and the washing were concentrated under reduced pressure, and cooled. The precipitated crystals were centrifuged, washed with cold methanol, and dried to give second crystal of BAN.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 2
Quantity
164 kg
Type
reactant
Reaction Step Two
Quantity
204 kg
Type
reactant
Reaction Step Three
Quantity
87 kg
Type
reactant
Reaction Step Four
Quantity
930 kg
Type
reactant
Reaction Step Five
Quantity
242 kg
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How was computational chemistry used to study Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate in this research?

A2: The researchers employed computational methods alongside experimental techniques. Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with the 6-31G* basis set, were performed to determine the most stable conformer of the molecule []. This computational approach helps predict molecular parameters, vibrational frequencies, and electronic properties, offering insights into its reactivity and potential behavior.

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